Predicted pKa and Density of 2-Bromopyridine-3,4-diol
The predicted acid dissociation constant (pKa) for 2-Bromopyridine-3,4-diol is 6.39 ± 0.15 [1]. In comparison, the unsubstituted pyridine-3,4-diol has a predicted pKa of 4.73 ± 0.10 . This difference of approximately 1.7 log units indicates that the brominated analog is significantly less acidic. The predicted density of 2-Bromopyridine-3,4-diol is 1.985 ± 0.06 g/cm³ [1], while the unsubstituted pyridine-3,4-diol has a density of approximately 1.4 g/cm³ .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 6.39 ± 0.15 (predicted) |
| Comparator Or Baseline | Pyridine-3,4-diol (unsubstituted): 4.73 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa ≈ +1.7 |
| Conditions | Predicted values using computational models |
Why This Matters
A higher pKa influences protonation state at physiological pH, impacting solubility, membrane permeability, and target binding, which is critical for selecting compounds in medicinal chemistry and agrochemical design.
- [1] Kuujia. (n.d.). 3,4-Pyridinediol, 2-bromo- (CAS 1211515-02-4). Retrieved from www.kuujia.com View Source
